
N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide, also known as BDP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology.
作用机制
The mechanism of action of N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation, and to activate the p53 tumor suppressor pathway, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have antioxidant activity and to inhibit the growth of bacteria and fungi. It has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide in laboratory experiments is its relatively low toxicity compared to other compounds that have similar biological activities. However, this compound is not very soluble in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life in the body, which could limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide. One area of research could focus on developing more effective methods for synthesizing the compound, as well as improving its solubility and stability. Another area of research could focus on identifying the specific enzymes and signaling pathways that are targeted by this compound, which could help to improve our understanding of its mechanism of action. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its development as a therapeutic agent.
合成方法
The synthesis of N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide involves a multi-step process that begins with the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-thiol with benzyl chloroformate. This is followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)-L-proline and subsequent deprotection to yield this compound.
科学研究应用
N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide has been studied for its potential applications in the treatment of various diseases and conditions. One area of research has focused on its anti-inflammatory properties, which could make it a potential treatment for conditions such as arthritis and inflammatory bowel disease. This compound has also been studied for its potential as an anticancer agent, with research showing that it can induce cell death in cancer cells.
属性
IUPAC Name |
N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-14(19(21)20-13-15-6-3-2-4-7-15)24-16-8-9-17-18(12-16)23-11-5-10-22-17/h2-4,6-9,12,14H,5,10-11,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGDYKIOYOOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)SC2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl N-[(4-methylpiperazin-1-yl)carbonyl]-D-valinate](/img/structure/B7503960.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate](/img/structure/B7503967.png)
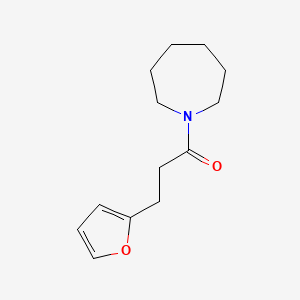
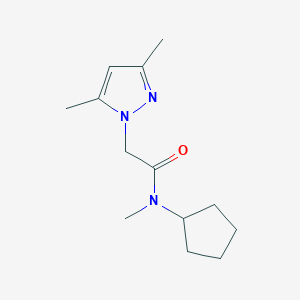
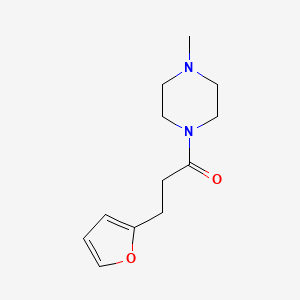
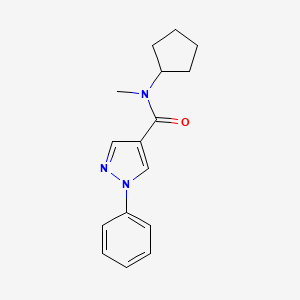
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)propanamide](/img/structure/B7503996.png)
![2-[3-(2-Chlorophenyl)propanoylamino]terephthalic acid](/img/structure/B7504002.png)

![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)

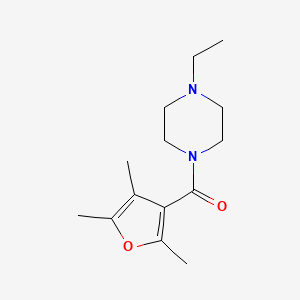

![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)
